molecular formula C22H18Cl2N2O3S B14957385 2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B14957385
M. Wt: 461.4 g/mol
InChI Key: OZJRCHHHXQPVRV-UHFFFAOYSA-N
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Description

2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the thiazole ring and the dichlorobenzyl group. Common reagents used in these reactions include ethyl acetoacetate, 4-methyl-2-thiazolamine, and 3,4-dichlorobenzyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenone and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Pharmacology: Research focuses on its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and thiazole-containing molecules. Examples are:

  • 2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-4H-chromen-4-one
  • 2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-ol

Uniqueness

The uniqueness of 2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one lies in its specific combination of functional groups and structural features. This combination imparts unique biological activities and chemical properties that distinguish it from other similar compounds. For example, the presence of the thiazole ring may enhance its antimicrobial activity, while the dichlorobenzyl group can contribute to its overall stability and reactivity.

Properties

Molecular Formula

C22H18Cl2N2O3S

Molecular Weight

461.4 g/mol

IUPAC Name

2-amino-7-[(3,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H18Cl2N2O3S/c1-3-13-7-14-18(8-17(13)28-9-12-4-5-15(23)16(24)6-12)29-21(25)19(20(14)27)22-26-11(2)10-30-22/h4-8,10H,3,9,25H2,1-2H3

InChI Key

OZJRCHHHXQPVRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC(=C(C=C3)Cl)Cl)OC(=C(C2=O)C4=NC(=CS4)C)N

Origin of Product

United States

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